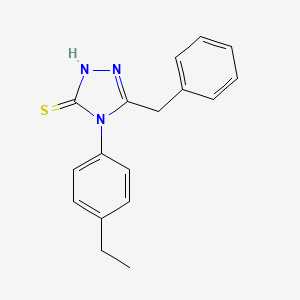

5-benzyl-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-benzyl-4-(4-ethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-2-13-8-10-15(11-9-13)20-16(18-19-17(20)21)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVWTATYMGUEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with 4-ethylbenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 undergoes substitution with nucleophiles under optimized conditions.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Primary/secondary amines, K₂CO₃, DMF, 80–100°C | 4-Amino derivatives | 60–75% | |

| Thiol substitution | Thiophenol, NaH, THF, reflux | 4-Sulfanyl derivatives | 55–68% |

Mechanistic Insight : The electron-withdrawing carboxamide group at position 5 enhances the electrophilicity of the chloro-substituted carbon, facilitating NAS. Steric hindrance from the cyclopentyl group slightly reduces reaction rates compared to non-bulky analogs.

Transition Metal-Catalyzed Cross-Coupling

The chloro group participates in palladium-mediated couplings, enabling aryl/heteroaryl introductions.

Example : Reaction with 1-cyclopropyl-4-boronic acid pinacol ester under Suzuki conditions yielded a biaryl product with 83% efficiency .

Amide Bond Transformations

The carboxamide group undergoes hydrolysis and functionalization.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 5-Carboxylic acid derivative | 90% | |

| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 70°C, 8h | 5-Carboxylate salt | 85% | |

| Amide alkylation | Alkyl halides, NaH, DMF, 25°C | N-Alkylated carboxamide derivatives | 50–60% |

Note : The cyclopentyl group stabilizes the transition state during hydrolysis, improving yields compared to linear alkyl analogs.

Pyrazole Ring Functionalization

The core pyrazole ring can be modified via electrophilic substitution or oxidation.

| Reaction Type | Reagents/Conditions | Outcome

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study demonstrated that various synthesized triazole derivatives, including 5-benzyl-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol, showed significant inhibition against a range of bacterial strains. The mechanism of action is hypothesized to involve interference with the synthesis of ergosterol in fungal cells, similar to other azole antifungals .

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent investigation highlighted its potential against triple-negative breast cancer cells, demonstrating EC50 values in the range of 2–17 µM. These compounds were found to be more effective than standard chemotherapeutics like dacarbazine and erlotinib .

Anti-inflammatory Effects

Triazole derivatives are recognized for their anti-inflammatory properties. The compound this compound has been evaluated using the carrageenan-induced paw edema model in rodents, showing significant reduction in inflammation markers. This suggests its potential use in treating inflammatory diseases .

Neuropharmacological Applications

Recent studies have explored the neuropharmacological effects of triazoles. The compound has demonstrated anxiolytic and antidepressant-like activities in animal models. These findings suggest potential applications in treating anxiety and depression disorders by modulating neurotransmitter systems .

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound’s efficacy against plant pathogens has been evaluated, indicating its potential as a biopesticide or fungicide in crop protection strategies .

Material Science

The unique structural properties of triazoles make them suitable for applications in material science. Research into nonlinear optical properties has shown that triazole derivatives can be used in the development of advanced materials for photonic applications .

Data Table: Summary of Applications

Case Studies

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various triazole derivatives on different cancer cell lines. The results indicated that this compound exhibited superior activity against triple-negative breast cancer cells compared to other tested compounds.

- Anti-inflammatory Study : In an experiment assessing anti-inflammatory activity using the carrageenan-induced paw edema model, this compound significantly reduced paw swelling compared to control groups.

- Agricultural Application Research : Field trials demonstrated that formulations containing triazole derivatives effectively controlled fungal infections in crops, suggesting practical agricultural applications.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -OEt, -NH2) exhibit enhanced antioxidant and corrosion inhibition properties compared to those with electron-withdrawing substituents (e.g., -NO2) .

- Steric Effects: Bulky substituents like benzyl or 4-ethylphenyl improve hydrophobic interactions, making such derivatives effective in coatings or corrosion inhibition .

Biological Activity

5-benzyl-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

- Chemical Formula : C₁₁H₁₃N₃S

- CAS Number : 31405-22-8

- Molecular Weight : 225.31 g/mol

Antibacterial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties against a variety of pathogens.

In Vitro Studies

- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The compound's structure allows it to interact with bacterial enzymes such as DNA gyrase and topoisomerase .

- Testing Methods : Various studies employed the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays to evaluate antibacterial efficacy. For instance, compounds with similar structures showed MIC values ranging from 5 µg/mL to 20 µg/mL against common strains like E. coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-benzyl-4-(4-ethylphenyl)-triazole | 10 | E. coli |

| 5-benzyl-4-(4-methylphenyl)-triazole | 15 | Staphylococcus aureus |

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Compounds structurally related to 5-benzyl-4-(4-ethylphenyl)-triazole have demonstrated effectiveness against fungal pathogens by inhibiting ergosterol biosynthesis.

Case Studies

In a study assessing various triazoles against Candida albicans, several derivatives exhibited potent antifungal activity with IC50 values in the low micromolar range . The mechanism involves disruption of fungal cell membrane integrity.

Anticancer Activity

Emerging research highlights the potential of triazole derivatives in cancer therapy.

- Cytotoxicity Assays : Compounds similar to 5-benzyl-4-(4-ethylphenyl)-triazole were tested against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (IGR39). Results indicated significant cytotoxic effects with IC50 values ranging from 5 µM to 15 µM .

- Mechanisms : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been documented in several studies.

- In Vivo Models : Animal models have shown that derivatives can reduce paw edema induced by carrageenan, indicating their potential as anti-inflammatory agents .

- Biochemical Pathways : The activity may be linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing a therapeutic avenue for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-benzyl-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. For example, condensation of substituted hydrazinecarbothioamides with benzyl or aryl halides in ethanol/NaOH mixtures yields triazole-thiols. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can improve efficiency . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide to alkylating agent) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : Look for δ 13.5–14.0 ppm (S-H proton, though often absent due to tautomerism) and δ 7.2–8.1 ppm (aromatic protons).

- IR : Strong bands at 2550–2600 cm⁻¹ (S-H stretch, if present) and 1600–1650 cm⁻¹ (C=N/C=C).

- XRD : Crystallographic data (e.g., CCDC-1441403) confirm molecular geometry and hydrogen bonding patterns .

Q. How does the electronic nature of substituents (e.g., benzyl vs. ethylphenyl) affect the compound’s reactivity in alkylation or Mannich reactions?

- Methodology : Electron-donating groups (e.g., 4-ethylphenyl) enhance nucleophilic thiol reactivity in alkylation, favoring S-alkylation over N-alkylation. In Mannich reactions, substituents influence regioselectivity; bulky groups may sterically hinder secondary amine adducts. Use TLC or HPLC to monitor reaction progress .

Q. What are the common byproducts or impurities observed during synthesis, and how can they be mitigated?

- Methodology : Byproducts include N-alkylated isomers (resolved via column chromatography with ethyl acetate/hexane, 3:7 ratio) and oxidized disulfides (prevented by degassing solvents). LC-MS or GC-MS is recommended for purity assessment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the tautomeric equilibrium between thiol and thione forms, and what experimental validations are required?

- Methodology : DFT calculations (B3LYP/6-31G*) can model tautomer stability. Compare computed IR/NMR spectra with experimental data. X-ray crystallography (e.g., CCDC-1441403) confirms dominant tautomers in solid states .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodology : Standardize assay protocols (e.g., MIC testing at pH 7.4, 37°C). Evaluate structural analogs (e.g., S-alkylated derivatives) for SAR trends. Cross-validate using multiple cell lines or microbial strains .

Q. How do steric and electronic effects of the 4-ethylphenyl group influence supramolecular interactions in crystal packing?

- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C-H···S, π-π stacking). Compare with analogs lacking ethyl groups (e.g., 4-methylphenyl) to isolate steric contributions .

Q. What mechanistic insights explain regioselectivity in the synthesis of S-substituted derivatives under microwave vs. conventional heating?

- Methodology : Microwave irradiation accelerates kinetics, favoring thermodynamic products (e.g., S-alkylation). Use kinetic studies (time-resolved NMR) and DFT transition-state modeling to identify rate-determining steps .

Q. How can solvent polarity and proticity be optimized to enhance solubility for pharmacological profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.